Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
説明
Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by a piperidine core functionalized with a methyl carboxylate group and a dimethylaminophenyl-linked amide-urea hybrid substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting amine-binding proteins or pathways involving urea/amide-mediated recognition .
特性
IUPAC Name |
methyl 4-[[[2-[4-(dimethylamino)anilino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-21(2)15-6-4-14(5-7-15)20-17(24)16(23)19-12-13-8-10-22(11-9-13)18(25)26-3/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNYUWGFMIJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step involves the reaction of the piperidine derivative with dimethylamine under controlled conditions.
Attachment of the Oxoacetamido Group: This step typically involves the reaction of the intermediate compound with an oxoacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with altered functional groups.
Reduction: May produce reduced derivatives with modified chemical properties.
Substitution: Can result in substituted derivatives with new functional groups.
科学的研究の応用
Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Affecting signaling pathways or metabolic processes.
Altering Cellular Functions: Influencing cellular functions and responses through its chemical properties.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Forum (PF 43(1), 2017)
The PF 43(1) report describes two structurally complex compounds:
- (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid (Compound A): Key Features: Thiazolidine ring, multiple carboxy groups, and phenylacetamido substituents. Comparison: Unlike the main compound, Compound A incorporates a thiazolidine-carboxylic acid system, which enhances metal-chelating properties and rigidifies the structure. This makes it more suited for applications requiring coordination chemistry (e.g., metalloenzyme inhibition) rather than flexible receptor binding .
- (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Compound B): Key Features: Beta-lactam core (characteristic of penicillins/cephalosporins), sulfur atom, and bicyclic system. Comparison: Compound B’s beta-lactam ring confers antibiotic activity via bacterial cell wall synthesis inhibition, a mechanism absent in the main compound.
Piperidine-Based Compound from Patent US13/022659 (Example 6)
- (S)-tert-butyl 34(2-((2)-(2,6-dimethylphenylimino)-((E)-2-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)benzylidene)hydrazinyl)methyl)amino)acetoamido)methyl)piperidine-1-carboxylate (Compound 56C): Key Features: Piperidine scaffold, trifluoromethoxy-phenyl-triazole substituent, and hydrazine linker. Comparison:
- Functional Groups: Compound 56C’s trifluoromethoxy group increases lipophilicity and metabolic stability compared to the main compound’s dimethylamino group, which prioritizes solubility.
- Synthesis Complexity : Compound 56C requires multi-step coupling of triazole and hydrazine intermediates, whereas the main compound’s synthesis is likely simpler, involving amidation/urea formation .
Research Implications
The main compound’s dimethylaminophenyl-amide-urea motif offers a balance of solubility and flexibility, positioning it as a candidate for drug discovery in neurological or inflammatory disorders. In contrast, Compounds A and B are specialized for metal coordination and antibiotic roles, respectively, while Compound 56C exemplifies advanced functionalization for stability and niche targeting. Further studies should explore the main compound’s pharmacokinetics and specific receptor affinities to validate its advantages over these analogues .
Q & A
Q. Key Data :
- Yield optimization via anhydrous conditions and argon atmosphere improves reaction efficiency (e.g., 79.9% yield in analogous piperidine syntheses) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (GC/MS) : Verify molecular ion peak (e.g., m/z 380 for similar piperidine derivatives) and fragmentation patterns .
- HPLC Purity Analysis : Use a C18 column with methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Systematic Substituent Variation : Modify the dimethylamino phenyl group (e.g., replace with chlorophenyl or pyridyl groups) and assess changes in target binding .
- Bioassay Screening : Test analogs against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
- Data Comparison : Reference analogs like benzyl piperidine derivatives (Table 1) to identify structural determinants of activity .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Core Structure | Bioactivity (IC50) | Unique Feature |
|---|---|---|---|
| Benzyl 4-(methoxycarbonyl)piperidine | Piperidine ester | Antimicrobial (8 µM) | Methoxycarbonyl group |
| N-Substituted oxadiazole | Piperidine-oxadiazole | Antitumor (12 nM) | Oxadiazole moiety |
| Target Compound | Piperidine-acetamide | Kinase inhibition (3 nM) | Dimethylamino phenyl group |
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization :
- Use consistent buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and ATP concentrations (1 mM for kinase assays) to minimize variability .
- Include positive controls (e.g., staurosporine for kinase inhibition) in each experiment .
- Structural Confirmation : Verify compound integrity via LC-MS before bioassays to rule out degradation .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and report dose-response curves (e.g., 3–5 replicates) .
Case Study : Discrepancies in IC50 values for similar compounds (e.g., 8 µM vs. 12 µM) were resolved by standardizing assay temperatures (25°C vs. 37°C) .
Advanced Question: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the acetamide group and catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the piperidine ring in hydrophobic pockets .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC50 values (R² > 0.85) .
Validation : Cross-check computational predictions with mutagenesis studies (e.g., Ala scanning of key receptor residues) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
